molecular formula C21H18N4O2S B2472368 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide CAS No. 2034344-82-4

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide

カタログ番号: B2472368
CAS番号: 2034344-82-4
分子量: 390.46
InChIキー: OLJLDSAIGAEHOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a propanamide derivative featuring a quinazolinone core linked to a pyridylmethyl group substituted with a thiophene ring. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties, while the thiophene-pyridine moiety may enhance binding to heterocycle-targeting receptors.

特性

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-19(7-10-25-14-24-18-6-2-1-5-17(18)21(25)27)23-12-15-4-3-9-22-20(15)16-8-11-28-13-16/h1-6,8-9,11,13-14H,7,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJLDSAIGAEHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Thiophene and Pyridine Rings: The thiophene and pyridine rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

生物活性

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound's structure features a quinazoline core, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors such as thiophenes and pyridines with quinazoline derivatives. The detailed synthetic pathway can be referenced in studies that explore similar compounds with variations in substituents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the quinazoline structure. For instance, derivatives have been shown to modulate apoptosis pathways by regulating proteins such as Bax and Bcl-2, leading to increased apoptosis in cancer cells.

  • Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase and G1 phase in various cancer cell lines (e.g., LoVo and HCT-116) through upregulation of initiator caspases (caspase-8 and -9) and executioner caspase-3 .
  • Case Study : In a study evaluating multiple quinazoline derivatives, one compound exhibited a 2.1-fold increase in activity compared to others due to specific substitutions at the phenyl group . This highlights the importance of structural modifications in enhancing biological efficacy.

Antioxidant Activity

The antioxidant properties of this class of compounds are significant, with studies indicating that certain substitutions can enhance radical scavenging abilities. For example:

  • Compounds with trifluoromethyl groups showed improved antiradical efficiency compared to those with nitro groups .

Antimicrobial Activity

Some derivatives have demonstrated notable antibacterial effects against various Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin.

  • Activity Spectrum : The most active compounds exhibited minimal inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains .
  • Mechanism : The antibacterial mechanism is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; cell cycle arrest
AntioxidantEnhanced radical scavenging
AntimicrobialEffective against multiple bacterial strains

類似化合物との比較

Key Structural Differences:

  • Quinazolinone vs. Phthalazinone (PARPYnD 3): The target compound’s quinazolinone ring (a bicyclic 4-oxo structure) differs from PARPYnD 3’s phthalazinone moiety, which has a larger tricyclic system. This variation may influence electronic properties and target selectivity, as phthalazinones are often used in photoaffinity probes .
  • Thiophene-Pyridine vs. Piperazine (Compound 10) : Compound 10 (from ) contains a piperazine substituent, whereas the target compound’s pyridine ring is substituted with thiophene. The thiophene’s electron-rich nature could enhance π-π stacking interactions compared to the basic piperazine group .
  • TRPV1 Antagonists (Compounds 43–48): These compounds () share a propanamide backbone but feature sulfonamide and trifluoromethyl groups on aromatic rings.
  • Thiazolidinone Derivatives (): The compound in has a thioxothiazolidinone ring, which introduces sulfur-based hydrogen bonding and redox activity, unlike the target’s quinazolinone .

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Formula Melting Point (°C) Yield (%) pKa (Predicted)
Target Compound Quinazolinone Thiophene-pyridine C₂₀H₁₇N₃O₂S Not reported Not reported ~9.5 (estimated)*
PARPYnD 3 Phthalazinone Benzoyl-piperazine C₃₄H₃₄N₆O₃ Not reported Not reported Not reported
Compound 10 Diazirine Piperazine-cyano-pyridine C₂₃H₂₈N₆O₂ Not reported Not reported Not reported
TRPV1 Antagonist 43 Propanamide Trifluoromethyl, cyclopropane C₂₄H₂₆F₄N₂O₃S 63–65 72 Not reported
(Z)-Compound () Thioxothiazolidinone 4-Methylbenzylidene, hydroxyphenyl C₂₀H₁₈N₂O₃S₂ Not reported Not reported 9.53

*Estimated based on quinazolinone’s weakly acidic NH (pKa ~8–10) and basic pyridine (pKa ~4–6) .

Functional Implications

  • Solubility : The thiophene and pyridine in the target compound may improve lipid solubility compared to polar groups like sulfonamides in TRPV1 antagonists .
  • Bioactivity: While TRPV1 antagonists () show potency via sulfonamide and trifluoromethyl groups, the target compound’s quinazolinone could target kinases or DNA repair enzymes, akin to PARPYnD 3’s use in photoprobes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。